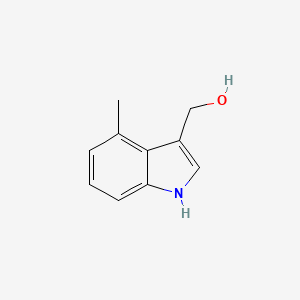

(4-methyl-1H-indol-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVUJSADWBQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655634 | |

| Record name | (4-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090903-92-6 | |

| Record name | (4-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 1h Indol 3 Yl Methanol and Its Derivatives

Direct Synthetic Routes to Indole-3-carbinols via Specific Reagents

A classical and straightforward method for preparing indole-3-carbinols involves the reduction of the corresponding indole-3-carboxaldehyde (B46971). This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄) in an alcoholic solvent such as ethanol. chemicalbook.comresearchgate.netgoogle.com The process typically involves stirring the aldehyde with the borohydride at room temperature or with gentle heating, followed by purification, often through recrystallization, to yield the desired alcohol. chemicalbook.comresearchgate.netgoogle.com

Another direct approach involves the DDQ-mediated oxidation of an allylic C-H bond, followed by aromatization and hydroxylation at the C-3 position of the indole (B1671886) ring, using water as the source of the hydroxyl group. rsc.orgnih.gov This method is noted for its efficiency and mild reaction conditions. rsc.orgnih.gov

Strategies for Regioselective Functionalization at Indole C-3 Position

The C-3 position of the indole nucleus is inherently nucleophilic and prone to electrophilic substitution, making it a prime target for functionalization. nih.gov Various strategies have been developed to achieve regioselective C-3 functionalization, which is a key step in the synthesis of many indole derivatives, including (4-methyl-1H-indol-3-yl)methanol.

One common strategy is the Friedel-Crafts type reaction. Indoles can react with aldehydes in the presence of a Lewis acid or a Brønsted acid to introduce a hydroxyalkyl group at the C-3 position. nih.gov However, this reaction can sometimes lead to the formation of bis(indolyl)methanes as a side product. nih.gov To circumvent this, specific protocols have been developed, such as using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine, which allows for the formation of a silyloxyalkyl intermediate that can be deprotected under basic conditions to yield the desired indole-3-carbinol (B1674136). nih.gov

Radical chemistry also offers a pathway for C-3 functionalization. While radical addition to indoles is often C-2 selective, the introduction of a bulky silyl (B83357) group on the indole nitrogen can direct the addition of electron-poor carbon-centered radicals to the C-3 position. researchgate.net

Catalytic Approaches in the Synthesis of Indole Methanol (B129727) Scaffolds

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of indole methanol scaffolds has benefited significantly from various catalytic systems.

Acid-Catalyzed Preparations (e.g., Friedel-Crafts Hydroxyalkylation)

Acid catalysis is widely employed in the synthesis of indole-3-carbinols and their derivatives. The Friedel-Crafts hydroxyalkylation of indoles with aldehydes is a prominent example. This reaction can be catalyzed by Brønsted acids or Lewis acids. nih.govnih.gov For instance, iodine has been shown to be an effective catalyst for the C-3 arylation of indoles with p-quinols, which proceeds through a Michael addition followed by aromatization. ias.ac.in Iron(III) chloride (FeCl₃) has also been used to catalyze the synthesis of 3-substituted indoles by reacting indoles with alcohols. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| Iodine (I₂) | Indoles, p-Quinols | C-3 Arylated Indoles | Mild conditions, high yields. ias.ac.in |

| Iron(III) Chloride (FeCl₃) | Indoles, Alcohols | 3-Substituted Indoles | Utilizes alcohols as alkylating agents. researchgate.net |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Indoles, Aldehydes | 3-(1-silyloxyalkyl)indoles | Prevents bis(indolyl)methane formation. nih.gov |

Base-Catalyzed Methods

Base-catalyzed methods are also effective for synthesizing 3-substituted indoles. nih.gov These methods often involve the deprotonation of the indole N-H, which increases the nucleophilicity of the C-3 position. nih.gov For example, sodium hydroxide (B78521) (NaOH) can be used to catalyze the reaction of indoles with aldehydes, leading to a 3-indolylalcohol intermediate. nih.gov Quaternary ammonium (B1175870) hydroxide salts, such as benzyltrimethylammonium (B79724) hydroxide (Triton B), can act as both a catalyst and a solvent in the synthesis of 3-substituted indoles. nih.gov

| Catalyst/Base | Reactants | Product | Key Features |

| Sodium Hydroxide (NaOH) | Indoles, Aldehydes | 3-Indolylalcohol intermediates | Initial base-catalyzed deprotonation of indole N-H. nih.gov |

| Benzyltrimethylammonium hydroxide (Triton B) | Indoles, Salicylaldehyde, Malononitrile | 3-Substituted Indoles | Acts as both catalyst and solvent. nih.gov |

Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives, offering novel pathways and high levels of selectivity. mdpi.com

Palladium (Pd) Catalysis: Palladium catalysts are versatile and have been used in various indole syntheses. For example, Pd(II)-catalyzed C-H arylations of free (NH) indoles with aryl iodides have been demonstrated, with the directing group at the C-3 position influencing the regioselectivity of the arylation (C-2 vs. C-4). nih.gov Palladium has also been used to catalyze the coupling of indoles with carboxylic acids on the benzene (B151609) portion to benzyl (B1604629) alcohols. nih.gov

Copper (Cu) Catalysis: Copper catalysts are effective for the synthesis of N-arylindole-3-carboxamides and N-arylindole-3-carbonitriles from indole-3-carbonitriles and diaryliodonium salts. rsc.org The chemoselectivity of the reaction can be controlled by the presence or absence of a base. rsc.org

Nickel (Ni) Catalysis: Nickel-catalyzed dearomative arylboration of indoles provides access to C-2 and C-3 borylated indolines with high regioselectivity, which is controlled by the N-protecting group. acs.org

Iron (Fe) Catalysis: Iron catalysts, being earth-abundant and less toxic, are attractive for green synthesis. Iron(III) nitrate/iron(III) chloride has been used in the one-pot synthesis of indole-xanthydrol hybrids. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Visible-light photocatalysis represents a sustainable approach. For instance, the intramolecular [2+2] cycloaddition of indoles can be initiated by visible light, leading to the formation of semi-saturated polycycles under mild conditions. acs.orgacs.org This method offers excellent chemo-, regio-, and stereoselectivity. acs.orgacs.org

The use of water as a solvent is another key aspect of green chemistry. Some base-catalyzed syntheses of 3-substituted indoles can be performed in water using surfactants like sodium lauryl sulfate (B86663) (SDS). nih.gov Furthermore, solvent-free methods, such as grinding reactants together, promoted by a Lewis acid-surfactant-SiO₂ system, have been developed for the synthesis of bis(indolyl)methanes. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Methyl 1h Indol 3 Yl Methanol

Role as a Versatile Pre-Electrophile in Carbon-Carbon Bond Formation

The hydroxymethyl group at the C3 position of (4-methyl-1H-indol-3-yl)methanol is the key to its function as a "pre-electrophile." In the presence of an acid catalyst, the hydroxyl group is readily protonated, forming a good leaving group (water). The subsequent loss of water generates a highly reactive, resonance-stabilized electrophilic intermediate, often referred to as a vinyl-indolium cation.

This cation is susceptible to attack by a wide range of nucleophiles, making this compound a valuable precursor for creating new carbon-carbon bonds at the indole (B1671886) C3-position. The use of indol-3-ylmethanols as electrophile sources has become a powerful strategy for constructing complex indole-containing molecules. nih.gov This reactivity is particularly notable because direct alkylation of such systems can be challenging due to the instability of the corresponding indolylmethyl electrophiles, which have a tendency to undergo undesired dimerization or oligomerization. researchgate.net

Friedel-Crafts Type Alkylation and Hydroxyalkylation Reactions

One of the most characteristic reactions involving the electrophilic intermediate generated from this compound is the Friedel-Crafts type alkylation of electron-rich aromatic compounds. The indole nucleus itself is an excellent nucleophile, and in the presence of an acid catalyst, this compound can react with another molecule of an indole (including itself or a different substituted indole) to form bis(indolyl)methanes (BIMs). nih.govcore.ac.uk

This electrophilic substitution reaction is typically rapid and efficient. nih.gov The reaction proceeds via the attack of the nucleophilic C3 position of a second indole molecule on the electrophilic cation derived from this compound. This leads to the formation of a C-C bond and the creation of a di-indolic structure linked by a methylene (B1212753) bridge. rsc.orgacs.org The synthesis of these BIMs is of significant interest due to their prevalence in bioactive natural products and their wide range of pharmacological properties. rsc.org

Table 1: Representative Friedel-Crafts Alkylation of Indoles

| Electrophile Precursor | Nucleophile | Catalyst | Product |

|---|---|---|---|

| This compound | 1H-Indole | Acid (e.g., PTSA, Lewis Acids) | 3-((1H-indol-3-yl)methyl)-4-methyl-1H-indole |

| This compound | 4-methyl-1H-indole | Acid (e.g., PTSA, Lewis Acids) | 3,3'-(methylene)bis(4-methyl-1H-indole) |

| (1H-indol-3-yl)methanol | Various Indoles | Iodine | Unsymmetrical 3,3'-Diindolylmethanes nih.gov |

Condensation Reactions and Formation of Derived Structures

The transformation of this compound opens pathways to a variety of condensation reactions, primarily through its oxidation to the corresponding aldehyde, 4-methyl-1H-indole-3-carboxaldehyde. This aldehyde is a key intermediate that readily undergoes condensation with compounds containing an active methylene group, a classic example being the Knoevenagel condensation. acgpubs.orgacgpubs.orgresearchgate.net

In a typical Knoevenagel condensation, 4-methyl-1H-indole-3-carboxaldehyde would react with a C-H acidic compound in the presence of a weak base, such as piperidine (B6355638) or an amine, to yield a new α,β-unsaturated system. acgpubs.orgnih.gov This reaction is a powerful tool for extending the carbon framework and introducing diverse functional groups, leading to a wide array of 3-substituted indole derivatives with potential applications in materials and medicinal chemistry. researchgate.net

Table 2: Potential Knoevenagel Condensation Products from 4-methyl-1H-indole-3-carboxaldehyde

| Active Methylene Compound | Catalyst | Expected Product Structure |

|---|---|---|

| Malononitrile | Piperidine/Acetic Acid | (E)-2-((4-methyl-1H-indol-3-yl)methylene)malononitrile |

| Nitromethane | Piperidine/Acetic Acid | (E)-4-methyl-3-(2-nitrovinyl)-1H-indole |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((4-methyl-1H-indol-3-yl)methylene)malonate |

| Barbituric acid | Acetic Acid | 5-((4-methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Oxidative Transformations

The primary alcohol functionality of this compound is susceptible to oxidation. Mild oxidation selectively converts the hydroxymethyl group into a formyl group, yielding 4-methyl-1H-indole-3-carboxaldehyde. This transformation is fundamental as it provides the substrate for the condensation and functionalization reactions described in sections 3.3 and 3.5. ekb.egresearchgate.net Various reagents can be employed for this purpose, including manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which are often used for oxidizing allylic and benzylic-type alcohols. researchgate.net

Under more vigorous oxidative conditions, the aldehyde can be further oxidized to the corresponding carboxylic acid, 4-methyl-1H-indole-3-carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and prevent over-oxidation or degradation of the sensitive indole ring. For instance, the conversion of indole-3-acetic acid to indole-3-carboxaldehyde (B46971) has been achieved using sodium periodate (B1199274) catalyzed by manganese complexes, highlighting that specific catalytic systems can control the oxidation state. researchgate.net

Functionalization Reactions and Derivative Synthesis (e.g., Schiff's Base formation)

Further functionalization of this compound is readily achieved via its aldehyde derivative. Indole-3-carboxaldehydes are well-established precursors for the synthesis of Schiff bases (or imines) through condensation with primary amines. researchgate.netijpbs.comnih.gov These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-).

The resulting Schiff bases derived from 4-methyl-1H-indole-3-carboxaldehyde are valuable ligands capable of coordinating with various metal ions to form stable metal complexes. researchgate.netnveo.org This coordination ability opens avenues for the development of new catalysts, sensors, and materials with specific electronic or biological properties. For example, Schiff bases derived from indole-3-carboxaldehyde and various amino compounds have been synthesized and studied for their antimicrobial and other biological activities. researchgate.netnih.gov

Table 3: Example of Schiff's Base Formation

| Aldehyde | Amine | Reaction Type | Product |

|---|---|---|---|

| 4-methyl-1H-indole-3-carboxaldehyde | 1,4-Diaminobutane | Condensation | Schiff Base Ligand |

| 1H-Indole-3-carboxaldehyde | L-Amino Acids (e.g., Histidine) | Condensation | Indole Schiff Base Analogues nih.gov |

| 1H-Indole-3-carboxaldehyde | 4,6-diaminobenzene-1,3-dithiol | Condensation | 4-(((E)-(1H-indol-3-yl)methylene)amino)-6-(((E)-indolin-3-ylmethylene)amino)benzene-1,3-dithiol nveo.org |

Advanced Spectroscopic Characterization Techniques for 4 Methyl 1h Indol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and multidimensional correlation spectra, a complete picture of the atomic arrangement in (4-methyl-1H-indol-3-yl)methanol can be assembled.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. Based on the analysis of closely related structures, such as 3,4-dimethyl-1H-indole, the expected chemical shifts for the protons can be predicted. rsc.org The spectrum would exhibit distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the proton at the C2 position, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons at the C4 position.

The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm). The aromatic protons on the substituted benzene ring (H5, H6, H7) would present as a complex multiplet system. The proton at the C2 position of the indole ring is expected to appear as a singlet or a narrow multiplet. The methylene protons (-CH₂OH) would likely be seen as a singlet at approximately 4.8 ppm, and the methyl protons (-CH₃) at C4 would also produce a singlet, but further upfield around 2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 8.5 | Broad Singlet |

| H7 | ~7.20 | Doublet |

| H6 | ~7.10 | Triplet |

| H2 | ~6.95 | Singlet |

| H5 | ~6.88 | Doublet |

| -CH₂OH | ~4.8 | Singlet |

| 4-CH₃ | ~2.5 | Singlet |

Note: Data are predicted based on analogous structures and general NMR principles. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.

Analogous to the proton NMR data, the predicted ¹³C NMR chemical shifts can be inferred from related compounds. rsc.org The spectrum would display ten distinct signals for the ten carbon atoms of the molecule. The carbons of the indole ring (C2, C3, C3a, C4, C5, C6, C7, C7a) will resonate in the aromatic region (approximately 110-140 ppm). The C4 carbon, being substituted with a methyl group, and the C3 carbon, with the methanol group, will have their chemical shifts influenced by these substituents. The signal for the methylene carbon (-CH₂OH) is expected around 58-62 ppm, while the methyl carbon (4-CH₃) would appear at a much higher field, around 20 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7a | ~137.0 |

| C3a | ~131.5 |

| C4 | ~126.8 |

| C2 | ~122.2 |

| C6 | ~122.0 |

| C5 | ~120.7 |

| C3 | ~112.8 |

| C7 | ~109.2 |

| -CH₂OH | ~58.5 |

Note: Data are predicted based on analogous structures and general NMR principles. The exact chemical shifts would need to be confirmed by experimental data.

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu

For this compound, an HMBC spectrum would provide key correlations to confirm the substitution pattern. For instance:

The protons of the methylene group (-CH₂OH) would show a correlation to the C3 carbon (²J) and the C2 and C3a carbons (³J).

The protons of the methyl group (4-CH₃) would exhibit correlations to the C4 carbon (²J) and the C3a and C5 carbons (³J).

The proton at C2 would show correlations to C3, C3a, and C7a.

The indole N-H proton would likely show correlations to C2, C3a, and C7a.

These long-range correlations allow for the unambiguous assembly of the molecular structure, confirming the placement of the methyl and methanol substituents on the indole framework.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, provide detailed information about the functional groups present in a molecule and can also offer insights into its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A sharp to medium band around 3400 cm⁻¹ attributed to the N-H stretching of the indole ring. researchgate.net

Bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

Characteristic aromatic C=C stretching bands are expected in the 1450-1620 cm⁻¹ region. researchgate.net

A strong band corresponding to the C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Indole) | ~3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1050 | Strong |

Note: Predicted values are based on characteristic frequencies for known functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon framework of aromatic systems like the indole ring. nih.gov

For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the indole nucleus. Key applications would include:

Indole Ring Modes: Strong Raman bands are expected for the in-phase and out-of-phase breathing modes of the indole ring, which are characteristic of this heterocyclic system. researchgate.net For indole itself, these peaks appear prominently at approximately 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net

Substituent Effects: The substitution with methyl and methanol groups would cause shifts in the positions and intensities of the characteristic indole ring bands, providing information about the electronic effects of these substituents on the aromatic system.

C-C Framework: The technique is also sensitive to the C-C stretching vibrations within the benzene and pyrrole (B145914) rings, providing a detailed fingerprint of the molecular skeleton.

While FT-IR is superior for observing polar functional groups like O-H and N-H, Raman spectroscopy provides crucial complementary data on the less polar, but structurally significant, aromatic framework of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, enabling the unequivocal determination of a compound's elemental composition. The molecular formula of this compound is C10H11NO . Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915), the monoisotopic mass can be calculated.

HRMS analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI). The compound is usually observed as various adducts, most commonly the protonated molecule [M+H]+ in positive ion mode. Other common adducts include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.

Table 2: Calculated Exact Masses for this compound Adducts

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M] | C10H11NO | 161.08406 |

| [M+H]+ | C10H12NO+ | 162.09189 |

| [M+Na]+ | C10H11NNaO+ | 184.07384 |

Tandem Mass Spectrometry (LC-MS/MS) is used to determine the fragmentation patterns of a molecule, providing critical information for structural elucidation. In an LC-MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

For this compound, the most likely initial fragmentation step is the loss of the hydroxymethyl group from the C3 position, which is a common pathway for indole-3-methanol derivatives nih.govnih.gov. This would involve the loss of water (H2O, 18.01 Da) or formaldehyde (CH2O, 30.01 Da) from the protonated molecule, leading to the formation of a highly stable, resonance-delocalized cation. For instance, the MS/MS spectrum of the related indole-3-carbinol (B1674136) shows a prominent product ion at m/z 130.063, corresponding to the loss of the CH2OH group and subsequent rearrangement nih.gov.

A plausible fragmentation pathway for this compound ([M+H]+ = m/z 162.09) would be:

Loss of water: [M+H - H2O]+ → C10H10N+ at m/z 144.08. This results in the formation of a stable 4-methyl-3-methylidene-3H-indolium ion.

Further fragmentation: Subsequent fragmentation of the m/z 144 ion could involve cleavage of the indole ring structure, similar to the fragmentation observed for the core indole nucleus nih.gov.

Table 3: Predicted Major Fragments in LC-MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment | Formula of Fragment | Fragment (m/z) |

|---|---|---|---|

| 162.09 | [M+H]+ | C10H12NO+ | 162.09 |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, known as crystal packing.

A crystal structure for this compound has not been reported in the searched crystallographic databases. However, the crystal structure of the parent compound, indole-3-carbinol, has been determined and offers a valuable model for understanding the likely solid-state conformation and intermolecular interactions acs.org.

Indole-3-carbinol crystallizes in the monoclinic system acs.org. Its crystal structure is primarily dictated by hydrogen bonding. The indole N-H group acts as a hydrogen bond donor, while the hydroxyl group of the methanol substituent can act as both a donor (O-H) and an acceptor (the oxygen lone pair). This typically results in the formation of extensive hydrogen-bonding networks, linking the molecules into chains, sheets, or more complex three-dimensional architectures acs.orgnih.gov.

For this compound, a similar hydrogen-bonding scheme involving the N-H and O-H groups is expected to be the dominant packing force. The presence of the 4-methyl group on the benzene ring may introduce steric effects that could subtly alter the crystal packing compared to indole-3-carbinol. It could also participate in weaker C-H···π interactions, further influencing the supramolecular assembly.

Table 4: Crystallographic Data for Indole-3-carbinol (Analogue)

| Parameter | Value acs.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Data not provided in source |

| b (Å) | Data not provided in source |

| c (Å) | Data not provided in source |

| β (°) | Data not provided in source |

| Volume (Å3) | Data not provided in source |

| Z | Data not provided in source |

(Note: While the crystal system and space group are reported, specific unit cell parameters for Indole-3-carbinol were not available in the cited literature.)

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h Indol 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of medium-sized organic molecules like (4-methyl-1H-indol-3-yl)methanol due to its favorable balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, conformational analysis primarily involves the rotation around the single bond connecting the hydroxymethyl group to the indole (B1671886) ring (C3-Cmethanol).

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-C(methanol) | ~1.51 Å |

| Bond Length | C(methanol)-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C2-C3-C(methanol) | ~127° |

| Bond Angle | C3-C(methanol)-O | ~112° |

| Dihedral Angle | N1-C2-C3-C(methanol) | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

Note: These are typical values derived from DFT calculations on similar structures. Actual values may vary depending on the level of theory and basis set used.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus, reflecting its aromatic and electron-donating character. The LUMO is also anticipated to be distributed across the π-system of the indole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller gap suggests that the molecule is more polarizable and chemically reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the N-H and O-H protons.

Table 2: Predicted Frontier Molecular Orbital Energies and Properties

| Property | Predicted Value | Significance |

| EHOMO | ~ -5.5 eV | Electron-donating ability |

| ELUMO | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability dergipark.org.tr |

Note: Values are illustrative and depend on the computational method.

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show good agreement with experimental values, assisting in the assignment of complex spectra. nih.govresearcher.life

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| N1-H | ~8.1 | - |

| C2-H | ~7.2 | ~124 |

| C4-CH3 | ~2.5 | ~18 |

| C5-H | ~7.0 | ~122 |

| C6-H | ~7.1 | ~120 |

| C7-H | ~7.5 | ~110 |

| C3-CH2OH | ~4.8 | ~58 |

| CH2-OH | ~1.7 (variable) | - |

| C3 | - | ~113 |

| C3a | - | ~128 |

| C4 | - | ~130 |

| C7a | - | ~136 |

Note: These are estimated chemical shifts based on general principles and data from similar indole derivatives. youtube.comorientjchem.org Solvent effects can cause significant variations.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule. This allows for the assignment of absorption bands to specific vibrational modes, such as the O-H stretch of the alcohol, the N-H stretch of the indole, C-H stretching modes (aromatic and aliphatic), and the complex fingerprint region containing various C-C and C-N stretching and bending vibrations. nih.gov

Electronic Transitions: The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is typically handled by Time-Dependent DFT (TD-DFT).

DFT calculations can provide insights into the distribution of electronic charge within the molecule through various population analysis schemes, such as Mulliken population analysis. This analysis assigns partial charges to each atom, reflecting the effects of electronegativity differences. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the carbon atoms bonded to them and the hydrogen atoms of the N-H and O-H groups will be positively charged.

Table 4: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| O | -0.70 |

| N1 | -0.55 |

| C3 | +0.20 |

| C4 | -0.15 |

| H (on O) | +0.45 |

| H (on N1) | +0.40 |

Note: These values are illustrative of the expected charge distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

To understand the interaction of this compound with light, TD-DFT calculations are employed. functmaterials.org.ua This method is used to calculate the energies of electronic excited states and predict the UV-Vis absorption spectrum. For indole derivatives, the absorption spectrum is typically characterized by two main bands in the near-UV region, denoted as 1La and 1Lb, which arise from π → π* transitions within the indole chromophore. chemrxiv.org The positions and intensities of these bands can be influenced by substituents on the indole ring. TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength for each electronic transition.

Table 5: Predicted Electronic Transitions from TD-DFT

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | ~285 nm | ~0.10 | 1Lb (π → π) |

| S0 → S2 | ~265 nm | ~0.15 | 1La (π → π) |

| S0 → S3 | ~220 nm | ~0.60 | 1Bb (π → π*) |

Note: Values are based on typical spectra of substituted indoles. chemrxiv.org

Analysis of Intramolecular and Intermolecular Interactions

Computational methods are invaluable for studying the non-covalent interactions that govern molecular conformation and crystal packing.

Intramolecular Interactions: In this compound, a potential intramolecular hydrogen bond could exist between the hydroxyl proton and the π-electron cloud of the indole ring (O-H···π interaction). Such interactions, though weak, can influence the preferred conformation of the side chain. scielo.br

Intermolecular Interactions: In the solid state or in solution, intermolecular forces play a dominant role. For this molecule, the most significant intermolecular interactions are expected to be:

Hydrogen Bonding: The N-H group of the indole and the O-H group of the methanol (B129727) side chain can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. This can lead to the formation of extensive hydrogen-bonded networks. nih.gov

π-π Stacking: The aromatic indole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. These interactions are crucial in determining the crystal packing arrangement. nih.gov

Table 6: Summary of Potential Intramolecular and Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Strength | Significance |

| Intramolecular H-bond | O-H | Indole π-system | Weak | Influences side-chain conformation. scielo.br |

| Intermolecular H-bond | N-H / O-H | N / O | Strong | Dictates crystal packing and supramolecular assembly. nih.gov |

| π-π Stacking | Indole Ring | Indole Ring | Moderate | Contributes to crystal stability. nih.gov |

Theoretical Studies on Reaction Mechanisms and Reactivity Indices

Theoretical studies on the reaction mechanisms and reactivity of indole derivatives provide significant insights into their chemical behavior. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on closely related analogues, particularly indol-3-ylmethanols and other substituted indoles.

The primary mode of reactivity for indol-3-ylmethanol derivatives involves their function as electrophiles, particularly after activation of the hydroxyl group. nih.govbeilstein-journals.org The reaction of indol-3-ylmethanols with various nucleophiles, including other indoles, is a fundamental method for creating both symmetrical and unsymmetrical diindolylmethanes (DIMs). nih.govbeilstein-journals.org The mechanism often proceeds through the formation of a stabilized carbocation or a related reactive intermediate centered at the methylene (B1212753) group, following the protonation and loss of the hydroxyl group as water. The presence of the indole ring system effectively stabilizes this intermediate through resonance.

Computational models, such as Density Functional Theory (DFT), are employed to analyze the electronic structure and predict the reactivity of such molecules. Key reactivity indices derived from these calculations include Frontier Molecular Orbitals (HOMO and LUMO), their energy gap (ΔE), and various global reactivity parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring, indicating its susceptibility to electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the reactivity of a molecule. A lower hardness and higher softness value suggest greater reactivity. nih.gov

For this compound, the presence of the methyl group at the C4 position is expected to influence its reactivity. The methyl group is an electron-donating group (EDG) which increases the electron density of the indole ring. This electronic effect would further stabilize the carbocation intermediate formed at the C3-methanol position, potentially increasing the rate of nucleophilic substitution reactions compared to the unsubstituted indole-3-carbinol (B1674136). researchgate.net The reaction of 3-indolylmethyltrimethylammonium methyl sulphate, a related reactive intermediate, with nucleophiles has been shown to proceed via an elimination-addition mechanism, which underscores the tendency to form a reactive methylene intermediate. rsc.org

| Reactivity Parameter | General Role in Indole Derivatives | Expected Influence of 4-Methyl Group |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy means more reactive towards electrophiles. | Increases HOMO energy, enhancing reactivity. |

| LUMO Energy | Indicates electron-accepting ability; lower energy means more reactive towards nucleophiles. | May slightly increase LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability; smaller gap suggests higher reactivity. nih.gov | Likely decreases the energy gap, increasing overall reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; lower value indicates higher reactivity. nih.gov | Expected to decrease hardness. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Influenced by changes in chemical potential and hardness. |

Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention for their applications in photonics and telecommunications. arxiv.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. nih.govresearchgate.net Computational methods, primarily DFT, are instrumental in predicting the NLO properties of novel compounds by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). arxiv.orgresearchgate.net

While direct computational data for this compound is scarce, the NLO properties can be inferred from studies on other indole derivatives. The NLO response in these molecules is governed by intramolecular charge transfer (ICT) from an electron-donating part to an electron-accepting part of the molecule through a π-conjugated bridge. nih.gov

In this compound, the indole ring acts as the π-conjugated system. The 4-methyl group is an electron-donating group (EDG), while the 3-methanol group (-CH₂OH) is generally considered a weak electron-withdrawing or weak donating group depending on its conformation and interaction with the ring. The key to significant NLO properties is a strong push-pull effect across the molecule.

Theoretical studies on various indole derivatives have shown that strategic placement of strong donor and acceptor groups can significantly enhance hyperpolarizability (β). researchgate.netunifr.ch For instance, a computational study on Indole-7-carboxyldehyde, which features a C=O acceptor group, reported a first hyperpolarizability (β) value of 3.96 x 10⁻³⁰ esu, which is significantly higher than that of urea, a standard NLO material. arxiv.orgresearchgate.net

For this compound, the push-pull system is relatively weak. The methyl group donates electron density to the ring, but the methanol group is not a strong acceptor. Therefore, it is predicted that the first hyperpolarizability (β) would be modest. However, compared to the parent indole-3-carbinol, the presence of the 4-methyl group should slightly enhance the polarizability and hyperpolarizability due to the increased electron-donating strength into the π-system.

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] | Reference |

|---|---|---|---|---|---|

| Indole-7-carboxyldehyde | DFT | 1.88 | 17.36 | 3.96 | arxiv.orgresearchgate.net |

| Urea (Reference) | DFT | ~1.37 | ~5.0 | ~0.6 | arxiv.org |

| This compound | Predicted | -- | -- | Modest | N/A |

Note: Values for this compound are predictive and qualitative, as direct computational results were not found in the reviewed literature. The table serves for comparative purposes.

Crystal Cohesive Energies and Lattice Energy Calculations

The lattice energy of a molecular crystal is the energy released when one mole of the solid is formed from its constituent molecules in the gas phase. wikipedia.org It is a direct measure of the cohesive forces within the crystal, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov Computational methods, particularly periodic DFT calculations corrected for dispersion (like DFT-D3), have become powerful tools for accurately determining lattice energies. acs.orguwa.edu.au

There are no specific lattice energy calculations reported for this compound in the literature reviewed. However, a detailed study on several indole analogues, including the parent compound indole-3-carbinol ((1H-indol-3-yl)methanol), provides a strong basis for estimation. nih.gov

The crystal packing of indole derivatives is governed by a combination of intermolecular interactions. In indole-3-carbinol, the key interactions are N-H···π interactions, which form a characteristic "herringbone" motif, and O-H···O hydrogen bonds, which create chains of molecules. nih.gov

Based on these findings, it is reasonable to predict that the lattice energy of this compound will be slightly more negative (i.e., the crystal will be more stable) than that of indole-3-carbinol, due to the additional stabilizing dispersion forces contributed by the 4-methyl group.

| Compound | Lattice Energy (kJ/mol) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| Indole | -162.2 | N-H···π, C-H···π, π···π stacking | nih.gov |

| 7-methylindole | -184.2 | N-H···π, C-H···π, π···π stacking | nih.gov |

| Indole-3-carbinol | -230.8 | O-H···O, N-H···π | nih.gov |

| This compound | Predicted > -230.8 | O-H···O, N-H···π, C-H···π | N/A |

Note: The lattice energy for this compound is a prediction based on trends observed in closely related structures. The ">" symbol indicates a predicted value that is more negative.

Utilization of 4 Methyl 1h Indol 3 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Scaffolds and Heterocyclic Systems

The utility of indol-3-ylmethanols, including the 4-methyl derivative, extends to the creation of diverse and complex heterocyclic structures. These reactions often leverage the stability of the intermediate indol-3-yl cation, which can be readily generated from the alcohol under acidic or Lewis acidic conditions. This reactive intermediate is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One significant application is in the construction of fused heterocyclic systems. For instance, related indol-2-ylmethanols undergo cascade addition-cyclization reactions with vinyl sulfonium (B1226848) salts to produce oxazino[4,3-a]indoles, a scaffold of interest in medicinal chemistry. rsc.org This type of cyclization highlights the potential of the hydroxymethyl group on the indole ring to act as an internal electrophile precursor for building fused ring systems. Another powerful strategy involves the photocatalytic intramolecular [2+2] cycloaddition of indoles tethered to unactivated olefins. acs.orgacs.org This method allows for the synthesis of semi-saturated, cyclobutane-fused indolizidines, which are complex, C(sp3)-rich polycyclic scaffolds. acs.orgacs.org The reaction proceeds via a high-energy diradical intermediate and demonstrates excellent stereoselectivity. acs.org

Furthermore, indol-3-ylmethanols are precursors to complex multi-indole structures like tris(1H-indol-3-yl)methylium salts. These compounds can be synthesized from indole-3-carbaldehydes, which are directly related to the corresponding alcohols through oxidation. nih.gov The resulting cationic structures serve as a core for further functionalization, leading to compounds with potential biological activities. nih.gov

Table 1: Examples of Complex Scaffolds from Indole-Methanol Derivatives This table is interactive. Click on the headers to sort.

| Starting Material Type | Reaction Type | Resulting Scaffold | Key Features |

|---|---|---|---|

| Indole tethered to olefin | Photocatalytic [2+2] Cycloaddition | Cyclobutane-fused Indolizidine | Construction of semi-saturated polycycles; High stereoselectivity. acs.orgacs.org |

| (1H-Indol-2-yl)methanol | Cascade Addition-Cyclization | Oxazino[4,3-a]indole | Formation of fused heterocyclic systems. rsc.orgnih.gov |

Role in the Construction of 3,3'-Diindolylmethanes (DIMs) and Related Structures

A prominent application of (4-methyl-1H-indol-3-yl)methanol and its parent compounds is in the synthesis of 3,3'-diindolylmethanes (DIMs). DIMs are a class of compounds characterized by two indole units linked by a methylene (B1212753) bridge at their respective 3-positions. They have attracted considerable scientific interest due to their diverse biological activities. Indol-3-ylmethanols are excellent electrophilic precursors for the synthesis of both symmetrical and, notably, unsymmetrical DIMs.

The reaction typically involves the acid-catalyzed substitution of the hydroxyl group of the indol-3-ylmethanol with a second indole molecule acting as the nucleophile. This Friedel-Crafts-type alkylation is a direct and efficient method for constructing the DIM framework. Various catalytic systems have been developed to promote this transformation under mild conditions.

Recent research has highlighted the use of molecular iodine (I₂) as a chemoselective and efficient catalyst for coupling indol-3-ylmethanols with other indoles. nih.gov This method is particularly valuable for synthesizing unsymmetrical DIMs bearing a quaternary carbon center, including those with fluoroalkyl groups, which are of interest for medicinal chemistry applications. nih.gov The reaction proceeds under mild conditions, avoids the use of heavy-metal catalysts, and is scalable. nih.gov

Another approach utilizes a Lewis acid–surfactant–SiO₂ system to promote the reaction between indoles and aldehydes under dry grinding conditions, which is environmentally benign. rsc.org While this method starts with an aldehyde, the in-situ formed indol-3-ylmethanol is a key intermediate in the reaction mechanism leading to the final DIM product.

Table 2: Catalytic Systems for Diindolylmethane (DIM) Synthesis from Indol-3-ylmethanol Precursors This table is interactive. Click on the headers to sort.

| Catalyst System | Reaction Conditions | Product Type | Advantages |

|---|---|---|---|

| Iodine (I₂) | Mild conditions, chemoselective | Unsymmetrical DIMs with quaternary carbon centers nih.gov | High yields, scalable, avoids heavy metals and chlorinated solvents. nih.gov |

| Lewis acid–surfactant–SiO₂ | Dry grinding, solvent-free | Symmetrical and unsymmetrical DIMs rsc.org | Environmentally friendly, efficient. rsc.org |

Development of Analogues with Specific Structural Motifs

This compound is a valuable starting point for the rational design and synthesis of analogues with specific structural features aimed at achieving desired biological or material properties. By modifying the core structure—either at the hydroxyl group, the indole nitrogen, or the benzene (B151609) ring—researchers can fine-tune the molecule's characteristics.

One notable area of research is the development of novel anticancer agents. Based on the known tubulin polymerization inhibitory effects of certain indole derivatives, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized. rsc.org In this work, the (1-methyl-1H-indol-3-yl)methyl moiety serves as a key structural component. The most potent compound from this series, 7d , demonstrated significant antiproliferative activity against several cancer cell lines and was found to inhibit tubulin polymerization, highlighting the success of this design strategy. rsc.org

The development of analogues also extends to creating complex, functionalized indole skeletons through palladium-catalyzed C-H functionalization. While these reactions may start from precursors like 3-acetyl indoles, the resulting C4-arylated products can be seen as complex analogues conceptually derived from a functionalized (1H-indol-3-yl)methanol framework. acs.org These advanced synthetic methods allow for the precise installation of various substituents, leading to novel structures such as functionalized pityiacitrin, a marine alkaloid. acs.org This demonstrates how the fundamental indole scaffold, represented by compounds like this compound, provides a platform for accessing structurally diverse and potentially bioactive molecules.

Q & A

Advanced Research Question

- SPR (Surface Plasmon Resonance) : Quantify binding affinity to proteins (e.g., DXS) in real-time .

- X-ray crystallography : Co-crystallize derivatives with enzymes to map binding modes (e.g., indole ring interactions with active sites) .

- NMR titrations : Monitor chemical shift perturbations upon ligand-protein binding .

How do structural analogs inform SAR studies for this compound?

Basic Research Question

Compare with:

- (4-Methoxy-1H-indol-3-yl)methanol : Increased electron density from methoxy groups enhances hydrogen-bonding capacity .

- 1-(4-Methylphenyl)ethanol : Secondary alcohols show reduced metabolic stability compared to primary alcohols in pharmacokinetic studies .

- N-substituted derivatives : Alkyl chains at N1 (e.g., pentyl groups) improve lipophilicity and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.